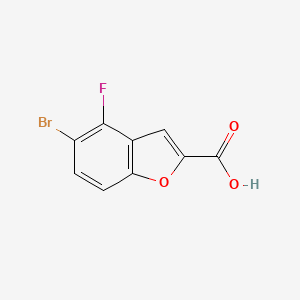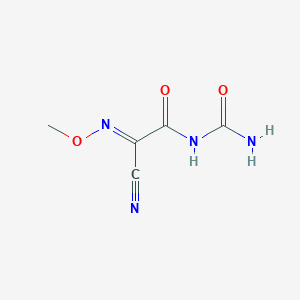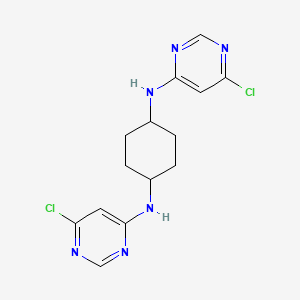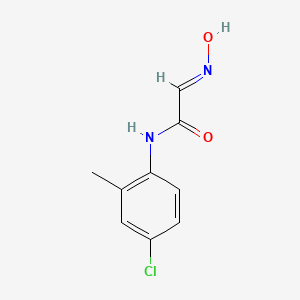![molecular formula C28H54SSn B12328099 Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is an organotin compound with the chemical formula C28H54SSn It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tin (Sn) atom bonded to a thiophene ring substituted with a butyloctyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane typically involves the reaction of 4-(2-butyloctyl)-2-thienyl lithium with tributyltin chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The tin atom in the compound can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of Tributyl[4-(2-butyloctyl)-2-thienyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl[4-(2-hexyldecyl)-2-thienyl]stannane
- Tributyl[6-(2-butyloctyl)thieno[3,2-b]thien-2-yl]stannane
- Tributyl(thien-2-yl)stannane
Uniqueness
Tributyl[4-(2-butyloctyl)-2-thienyl]stannane is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
Molekularformel |
C28H54SSn |
|---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
tributyl-[4-(2-butyloctyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C16H27S.3C4H9.Sn/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16;3*1-3-4-2;/h11,14-15H,3-10,13H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
YMMGGKFPPDSVFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CC1=CSC(=C1)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-](/img/structure/B12328016.png)
![Benzamide, 2-[(2-chloro-1-oxopropyl)amino]-, (S)-(9CI)](/img/structure/B12328017.png)

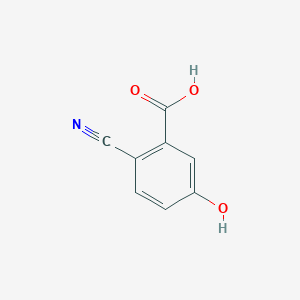
![1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid, 4-methyl-](/img/structure/B12328032.png)
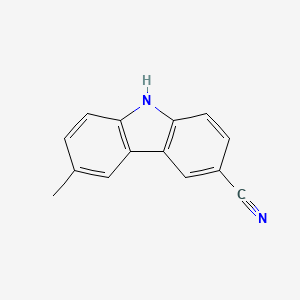
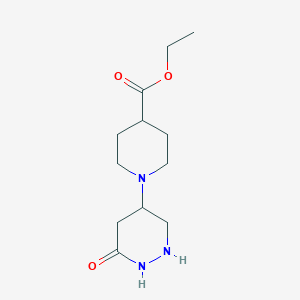
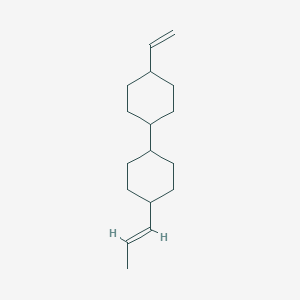
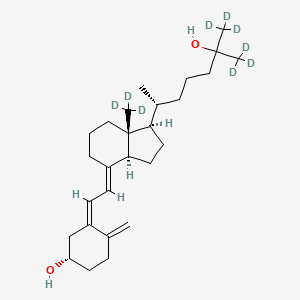
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12328069.png)
